2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-naphthalen-2-yloxy-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-2-10-24-19-20-16-9-11-23-17(16)18(21-19)22-15-8-7-13-5-3-4-6-14(13)12-15/h2-9,11-12H,1,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJTWSCJQZYXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine typically involves a multi-step process:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system.
Introduction of the Allylsulfanyl Group: The allylsulfanyl group is introduced via a nucleophilic substitution reaction, where an allylthiol reacts with a suitable leaving group on the thieno[3,2-d]pyrimidine core.
Attachment of the 2-Naphthyloxy Group: The final step involves the etherification of the thieno[3,2-d]pyrimidine core with 2-naphthol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The naphthyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study biological pathways involving sulfur-containing compounds.
Medicine: As a potential antitumor agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine involves its interaction with tubulin, a protein that is essential for cell division. By binding to the colchicine-binding site on tubulin, this compound inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells .
Comparison with Similar Compounds
Position 4 Substitutions
The 4-position is critical for modulating target selectivity and potency:
- 4-(1H-1,2,4-Triazol-1-yl) derivatives (e.g., compounds 7a–d) showed anticonvulsant activity in maximal electroshock (MES) and scPTZ tests, with ED₅₀ values ranging from 12.7–41.2 mg/kg. Replacing triazole with imidazole or pyrazole reduced activity, highlighting the triazole’s role in anticonvulsant efficacy .
- 4-Morpholino derivatives (e.g., Blu9931 analogs) demonstrated FGFR4 inhibition (IC₅₀: 1–10 nM) and antitumor activity in hepatocellular carcinoma models. The morpholine group enhances solubility and kinase selectivity .
Position 2 Substitutions
The allylsulfanyl group distinguishes the target compound from analogs with:
- Methylsulfanyl: 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine (CAS 383146-89-2) showed uncharacterized bioactivity, suggesting alkyl sulfides’ general utility in kinase inhibition .
- Trichloromethyl: 2-(Trichloromethyl)-4-(4-chlorophenoxy)thieno[3,2-d]pyrimidine (21c) exhibited moderate antiparasitic activity (IC₅₀: 0.5–1.0 µM against Plasmodium falciparum), attributed to the electron-withdrawing trichloromethyl group enhancing electrophilicity .
- Alkoxy groups : 2-Methoxy or 2-ethoxy derivatives (e.g., 7a–d) displayed anticonvulsant activity but higher neurotoxicity in rotarod tests compared to sulfur-containing analogs .
Key Pharmacological Comparisons
Anticancer Activity
- 4,6-Disubstituted analogs (e.g., pyrrolidinyl-acetylenic derivatives 152–157) inhibited EGFR and ErbB2 with IC₅₀ values of 14–90 nM. Covalent binding to EGFR’s cysteine residues was confirmed, suggesting irreversible inhibition .
- FGFR4-targeting analogs (e.g., Blu9931 derivatives) showed nanomolar potency against FGFR4 (IC₅₀: <10 nM) and suppressed FGF19-driven tumor growth in vivo .
Antimicrobial Activity
- Spiro-thieno[3,2-d]pyrimidines (e.g., compound 8b) exhibited antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) via sulfonamide-like mechanisms .
- 4-Chlorophenoxy derivatives (e.g., 21c) showed broader antiparasitic activity but weaker antibacterial effects .
Physicochemical and Pharmacokinetic Properties
*Predicted using fragment-based methods.
Biological Activity
2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article explores its biological activity through various studies, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C19H14N2OS2
- CAS Number : 478067-66-2
- Structure : The compound features a thieno[3,2-d]pyrimidine core with allylsulfanyl and naphthyloxy substituents, which may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit notable antitumor properties. For instance, compounds synthesized from this scaffold have shown efficacy against various tumor models in preclinical trials.
Case Study: Antitumor Efficacy
In a study evaluating the antitumor activity of thieno[3,2-d]pyrimidine derivatives, it was found that certain compounds inhibited the growth of Sarcoma 180 by up to 61% at specific dosages (Table 1) .
| Compound | LD100 (mg/kg) | MTD (mg/kg) | Dose (mg/kg) | TGI (%) |
|---|---|---|---|---|
| 4 | 2500 | 1750 | 250 | 61.0 |
| 5 | >2500 | - | 250 | 19.0 |
| 6a | 2000 | 1200 | 150 | 21.2 |
| 6b | >2500 | - | 250 | 19.0 |
| 6c | 2000 | 1200 | 150 | 21.2 |
| 5-Fluorouracil | 212 | 102 | 25 | 45.0 |
The mechanism by which thieno[3,2-d]pyrimidine derivatives exert their biological effects often involves interaction with specific molecular targets such as the gonadotropin-releasing hormone receptor (GnRH-R). For example, compound derivatives have been shown to act as GnRH-R antagonists, leading to suppression of testosterone levels and potential applications in treating hormone-dependent cancers .
Anti-inflammatory Activity
In addition to antitumor effects, thieno[3,2-d]pyrimidine derivatives have demonstrated anti-inflammatory properties in various models. The structural modifications in these compounds can enhance their ability to inhibit inflammatory pathways.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from simpler thieno[3,2-d]pyrimidine precursors. Characterization is achieved through techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.
Synthesis Example
A common synthetic route involves:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the allylsulfanyl group via nucleophilic substitution.
- Coupling with naphthyloxy groups through etherification reactions.
Q & A
Basic Research Questions
What are the standard synthetic routes for preparing 2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine?
The synthesis typically involves reductive amination or nucleophilic substitution to introduce the allylsulfanyl and naphthyloxy groups. For example:
- Step 1 : Start with a thieno[3,2-d]pyrimidine core. Modify the 4-position via nucleophilic aromatic substitution using 2-naphthol under alkaline conditions (e.g., K₂CO₃ in acetonitrile at 160°C) to install the naphthyloxy group .
- Step 2 : Introduce the allylsulfanyl group at the 2-position via thiol-ene coupling or alkylation with allyl mercaptan. Optimize pH (e.g., pH 6) and use reducing agents like sodium cyanoborohydride to stabilize intermediates .
- Characterization : Confirm purity via melting point (>300°C decomposition) and structural integrity via ¹H/¹³C NMR (e.g., allyl protons at δ 5.1–5.3 ppm) .
How is the compound characterized to ensure structural fidelity?
A multi-technique approach is essential:
- Spectroscopy : ¹H NMR detects aromatic protons (δ 6.8–8.5 ppm for naphthyloxy) and allyl protons. IR confirms C=S (1060–1110 cm⁻¹) and C-O (1240–1280 cm⁻¹) bonds .
- Chromatography : Use HPLC or LC-MS (ESI, 35 eV) to verify purity (>95%) and molecular ion peaks .
- Thermal Analysis : Melting point (>300°C) and TGA assess thermal stability, critical for pharmacological applications .
Advanced Research Questions
How can low yields during allylsulfanyl group introduction be optimized?
Low yields (e.g., 45% in reductive amination ) arise from steric hindrance or unstable intermediates. Strategies include:
- Alternative Reagents : Replace NaBH₃CN with milder reductants like NaBH(OAc)₃ to minimize side reactions .
- Solvent Optimization : Use dry methanol or DMF to enhance solubility of hydrophobic intermediates .
- Protecting Groups : Temporarily block reactive sites (e.g., NH₂ groups) with Boc or Fmoc to direct regioselectivity .
What structural modifications enhance kinase inhibitory activity?
Key modifications target the 4- and 6-positions of the thieno[3,2-d]pyrimidine core:
- 4-Position : Bulky substituents (e.g., 2-naphthyloxy) improve hydrophobic interactions with kinase ATP-binding pockets .
- 6-Position : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability and binding affinity. For example, 6-substituted derivatives show IC₅₀ values <1 µM in tubulin polymerization assays .
- Hybrid Scaffolds : Combine with diaryl semicarbazone or spirocyclic moieties to dual-target kinases (e.g., EGFR and microtubules) .
How can discrepancies in biological activity data be resolved?
Contradictory results (e.g., variable IC₅₀ across cell lines) may stem from off-target effects or assay conditions . Mitigation strategies:
- Selectivity Profiling : Use kinase panels (e.g., 400+ kinases) to identify off-target interactions. Compounds like GDC-0941 maintain PI3K selectivity despite structural similarities to EGFR inhibitors .
- Crystallography : Resolve binding modes via X-ray co-crystallography. For example, the 4,6-substituted scaffold in Olmutinib forms a covalent bond with BTK’s Cys481, explaining its selectivity over EGFR .
- In Silico Modeling : MD simulations predict substituent effects on binding kinetics. Adjust substituent angles (e.g., C-2 to C-6 modifications) to optimize steric fit .
What methodologies validate the compound’s mechanism of action in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases upon compound binding .
- Western Blotting : Monitor downstream phosphorylation (e.g., AKT for PI3K inhibitors) .
- Apoptosis Assays : Use Annexin V/PI staining to correlate kinase inhibition with programmed cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
